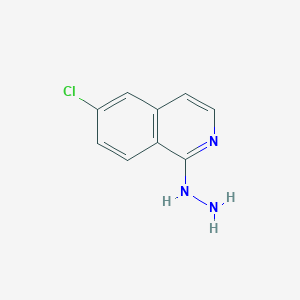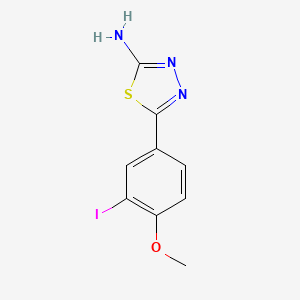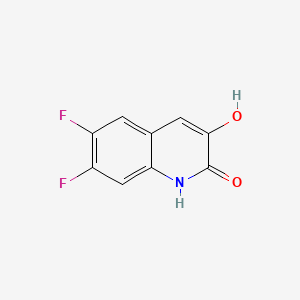
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar structural features but different functional groups.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: A compound with a phenyl group instead of a naphthyl group, leading to different chemical and biological properties.
Uniqueness
5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is unique due to its naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other isoxazole derivatives may not be as effective .
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-methyl-3-naphthalen-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
Clave InChI |
LRFYQTJFULGFTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)



![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)




